molecular formula C12H8BrNO4 B472605 3-(5-Bromofuran-2-amido)benzoic acid CAS No. 667410-26-6

3-(5-Bromofuran-2-amido)benzoic acid

Cat. No.: B472605
CAS No.: 667410-26-6
M. Wt: 310.1g/mol
InChI Key: OXDUZAIVEZOUEC-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C12H8BrNO4 and a molecular weight of 310.1 g/mol . It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-bromofuran-2-carbonyl group and an amino group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-(5-Bromofuran-2-amido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable amide bonds makes it a valuable tool in peptide synthesis.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-amido)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with 3-aminobenzoic acid under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid and the amine group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of amide bond formation and furan synthesis can be applied. Industrial production would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan derivatives without the bromine substituent.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chlorofuran-2-carbonyl)amino]benzoic acid
  • 3-[(5-Methylfuran-2-carbonyl)amino]benzoic acid
  • 3-[(5-Nitrofuran-2-carbonyl)amino]benzoic acid

Uniqueness

3-(5-Bromofuran-2-amido)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs with different substituents on the furan ring.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4/c13-10-5-4-9(18-10)11(15)14-8-3-1-2-7(6-8)12(16)17/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDUZAIVEZOUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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